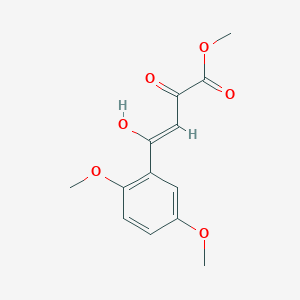
methyl (2Z)-4-(2,5-dimethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-4-(2,5-dimethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound with a complex structure It is characterized by the presence of a dimethoxyphenyl group, a hydroxy group, and a keto group within its molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-4-(2,5-dimethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate typically involves the condensation of 2,5-dimethoxybenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-4-(2,5-dimethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl (2Z)-4-(2,5-dimethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-4-(2,5-dimethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-4-(2,5-dimethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate
- This compound
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of both hydroxy and keto functional groups.
Biological Activity
Methyl (2Z)-4-(2,5-dimethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer effects, as well as its interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C13H14O6
- Molecular Weight : 266.25 g/mol
- Structural Features : The compound features a hydroxyl group, a dimethoxy-substituted phenyl group, and a keto group, which contribute to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structural features often demonstrate significant antimicrobial activity against various bacterial strains. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound also shows promise in anticancer applications. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the methoxy groups is believed to enhance its interaction with cellular targets involved in cancer progression.
| Study | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa cells | 15 | Induction of apoptosis | |
| MCF-7 cells | 20 | Cell cycle arrest at G1 phase |
Enzyme Inhibition Studies
Enzyme inhibition studies have revealed that this compound can act as an inhibitor for specific enzymes, such as tyrosinase, which is important in melanin synthesis. The compound's structural characteristics allow it to interact effectively with the active site of the enzyme.
Key Findings from Enzyme Studies
- Inhibition Type : Non-competitive
- Ki Value : 1.5 µM
- Major Interacting Residues : His244, His85, His263 (active site residues)
Case Studies and Computational Analysis
Computational studies have supported experimental findings by modeling the interactions between this compound and target proteins. Molecular docking studies indicate favorable binding affinities and interactions that correlate with observed biological activities.
Properties
Molecular Formula |
C13H14O6 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
methyl (Z)-4-(2,5-dimethoxyphenyl)-4-hydroxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C13H14O6/c1-17-8-4-5-12(18-2)9(6-8)10(14)7-11(15)13(16)19-3/h4-7,14H,1-3H3/b10-7- |
InChI Key |
WIALXEKNMKLCBP-YFHOEESVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C(=C/C(=O)C(=O)OC)/O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=CC(=O)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















